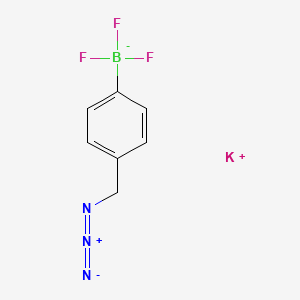

Potassium 4-(azidomethyl)phenyltrifluoroborate

Descripción

Potassium 4-(azidomethyl)phenyltrifluoroborate (CAS 898544-50-8) is an organotrifluoroborate salt with the molecular formula C₇H₆BF₃KN₃ (molecular weight: 239.05 g/mol). Its structure features a phenyl ring substituted with an azidomethyl (-CH₂N₃) group and a trifluoroborate (-BF₃K) moiety . This compound is notable for its dual reactivity: the trifluoroborate group participates in Suzuki-Miyaura cross-coupling reactions, while the azide enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for post-functionalization .

Propiedades

IUPAC Name |

potassium;[4-(azidomethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWGKBHBLASHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of potassium 4-(azidomethyl)phenyltrifluoroborate typically involves:

- Step 1: Synthesis of the corresponding potassium haloalkyltrifluoroborate intermediate, such as potassium 4-(halomethyl)phenyltrifluoroborate.

- Step 2: Nucleophilic substitution of the halogen atom with azide ion to yield the azidomethyl derivative.

This route leverages the stability and reactivity of organotrifluoroborates and allows for the introduction of the azide functional group essential for subsequent click chemistry applications.

Preparation of Potassium Haloalkyltrifluoroborate Precursors

A representative method for preparing potassium haloalkyltrifluoroborates involves lithiation of haloaryl compounds followed by borylation and fluorination steps:

- Lithiation and Borylation: A haloaryl compound (e.g., 4-bromobenzyl bromide) is treated with n-butyllithium at low temperatures (typically -78 °C) under inert atmosphere to generate an aryl lithium intermediate.

- Trifluoroborate Formation: The intermediate is reacted with trialkyl borate (e.g., triisopropyl borate) to form the boronate ester.

- Fluorination: Treatment with potassium hydrogen difluoride (KHF2) converts the boronate ester to the corresponding potassium trifluoroborate salt.

- Purification: The product is isolated by filtration and precipitation techniques, often involving acetone and diethyl ether.

This method yields potassium haloalkyltrifluoroborates with good efficiency (yields ranging from 50% to 90%) and purity suitable for further functionalization.

Azidation to this compound

The key transformation is the substitution of the halogen atom with the azide group, typically achieved via nucleophilic substitution using sodium azide (NaN3):

- Reaction Conditions: The potassium haloalkyltrifluoroborate is dissolved in a suitable solvent like acetone or dimethylformamide (DMF).

- Azide Substitution: Sodium azide is added, and the mixture is stirred at room temperature or slightly elevated temperatures for several hours.

- Isolation: The product, this compound, precipitates or is isolated by filtration and recrystallization.

This azidation step is efficient and preserves the integrity of the trifluoroborate moiety, yielding the azidomethyl derivative in high purity and good yield.

Alternative Synthetic Approaches

In some protocols, one-pot sequential reactions have been developed to streamline synthesis:

- Cross-Coupling Followed by Azidation: Starting from potassium 4-azidophenyltrifluoroborate, palladium-catalyzed cross-coupling with aryl halides introduces further functional groups, followed by 1,3-dipolar cycloaddition or reduction steps to diversify the compound.

- Direct Azidation of Haloaryltrifluoroborates: Some methods directly convert haloaryltrifluoroborates to azidoaryltrifluoroborates using palladium catalysis and sodium azide, although these are more commonly applied to aromatic azides rather than alkyl azides.

Summary of Key Preparation Data

| Step | Reagents/Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Lithiation & Borylation | Haloaryl bromide, n-BuLi, B(O-iPr)3, THF, -78 °C | Formation of boronate intermediate | High yield (typically >80%) |

| 2. Fluorination | KHF2, H2O, acetone | Conversion to potassium trifluoroborate salt | Moderate to high yield (50–90%) |

| 3. Azidation | NaN3, acetone or DMF, rt or mild heat | Substitution of halogen by azide | High yield, preserves trifluoroborate |

| Alternative | Pd-catalyzed cross-coupling, Cs2CO3, MeOH or dioxane/H2O | One-pot sequential reactions | Good overall yields for complex derivatives |

Research Findings and Analytical Data

- NMR Spectroscopy: The this compound shows characteristic ^1H, ^13C, ^19F, and ^11B NMR signals confirming the trifluoroborate and azidomethyl functionalities.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with the expected formula C7H6BF3KN3.

- Infrared Spectroscopy: IR spectra display azide stretching bands near 2100 cm^-1, alongside bands characteristic of trifluoroborate groups.

- Thermal Stability: The compound exhibits good thermal stability with melting points typically above 150 °C, indicating suitability for synthetic applications.

Análisis De Reacciones Químicas

Types of Reactions

Potassium 4-(azidomethyl)phenyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Cross-Coupling Reactions: It serves as a nucleophilic partner in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the product is often a biaryl compound with various functional groups attached .

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium 4-(azidomethyl)phenyltrifluoroborate is primarily employed as a reagent in organic synthesis. It plays a crucial role in:

- Formation of Carbon-Carbon Bonds : It is effective in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner to form biaryl compounds .

- Substitution Reactions : The azido group can be replaced by other functional groups under suitable conditions, expanding the synthetic utility of this compound .

Bioconjugation Techniques

The compound's azido group enables its use in bioorthogonal reactions, particularly in click chemistry. This allows for the selective labeling of biomolecules, facilitating studies in cellular biology and drug development . The stability provided by the trifluoroborate moiety enhances its reactivity, making it suitable for attaching biomolecules to various substrates.

Medicinal Chemistry

Research has indicated that this compound can be incorporated into peptide structures to enhance their biological activity. For example, it has been shown to improve the inhibitory potency of certain compounds against enzymes like glutamine synthetase (GS), suggesting potential therapeutic applications targeting metabolic pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of potassium organotrifluoroborates, including this compound. Notable findings include:

- Click Chemistry Applications : The azido group allows for the formation of stable triazole rings when reacted with alkynes, showcasing its utility in constructing complex molecular architectures .

- Biological Activity Enhancement : Research demonstrated that integrating this compound into peptide sequences can significantly enhance their inhibitory effects on specific enzymes, paving the way for new therapeutic strategies .

Mecanismo De Acción

The mechanism of action of potassium 4-(azidomethyl)phenyltrifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. The azido group can participate in click chemistry, forming stable triazole rings upon reaction with alkynes. The trifluoroborate moiety enhances the compound’s stability and reactivity under various conditions .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key analogues and their substituent effects:

Key Insights :

Reactivity in Cross-Coupling Reactions

Functionalization Potential

- Click Chemistry : Unique to azidomethyl derivatives, enabling rapid triazole formation with alkynes .

- Reductive Amination : Formyl-substituted trifluoroborates (e.g., K 4-formylphenyltrifluoroborate) are intermediates in amide synthesis .

- Oxidation Resistance : Potassium phenyltrifluoroborate remains unchanged under oxidative conditions (e.g., Pinnick oxidation), whereas azidomethyl derivatives may decompose if exposed to strong oxidizers .

Actividad Biológica

Potassium 4-(azidomethyl)phenyltrifluoroborate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of an azide functional group, which is known for its ability to participate in bioorthogonal reactions. The trifluoroborate moiety enhances its stability and reactivity, making it a versatile reagent in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its azide group, which can be utilized in various chemical transformations, including click chemistry. This property allows for the selective labeling of biomolecules, facilitating studies in cellular biology and drug development.

Inhibition Studies

Recent studies have demonstrated that compounds containing sulfoximine structures can exhibit significant inhibitory effects on enzymes such as glutamine synthetase (GS). This compound has been incorporated into peptide structures to enhance their inhibitory potency against GS, suggesting a promising avenue for developing new therapeutics targeting metabolic pathways .

Research Findings

A variety of research efforts have focused on the synthesis and application of potassium organotrifluoroborates, including this compound. These studies highlight its utility in creating biologically active molecules through straightforward synthetic routes.

Case Study: Peptide Inhibition Assay

In a recent study, peptides modified with methionine sulfoximine were tested for their ability to inhibit GS activity. The incorporation of this compound into these peptides resulted in several candidates exhibiting higher inhibitory activity than conventional inhibitors like methionine sulfoximine itself. This suggests that the azide functionality may enhance binding affinity or selectivity .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Inhibitory Effect | Remarks |

|---|---|---|---|

| Study A | GS Inhibition | Higher than MSO | Enhanced potency with azide incorporation |

| Study B | Bioorthogonal labeling | Effective | Useful for tracking biomolecules |

| Study C | Synthesis of peptides | Moderate | Demonstrated good amino acid tolerance |

Q & A

Q. What are the common synthetic routes for Potassium 4-(azidomethyl)phenyltrifluoroborate?

Synthesis typically involves hydroboration or SN2 displacement strategies. For example:

- Hydroboration : Alkenyl-containing organotrifluoroborates react with 9-BBN to form dibora intermediates, which undergo cross-coupling to yield trifluoroborates .

- SN2 displacement : Potassium bromomethyltrifluoroborate reacts with nucleophiles (e.g., alkoxides) under optimized conditions (3 equiv nucleophile, Soxhlet extraction for purification) to produce alkoxymethyltrifluoroborates .

- Base-mediated reactions : Aqueous reactions with potassium hydrogen fluoride and controlled pH are used for analogous trifluoroborates .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.89–6.92 ppm) and substituents (e.g., azidomethyl) resolve structural features. For example, 4-(methoxycarbonyl)phenyltrifluoroborate shows distinct signals at δ 7.89 (d, J = 9.0 Hz) and δ 3.82 (s, OCH₃) .

- Melting point analysis : Used to assess purity, as seen in analogous compounds (e.g., 121–123°C for methoxycarbonyl derivatives) .

Advanced Research Questions

Q. What strategies optimize the Suzuki-Miyaura cross-coupling efficiency of this compound with aryl halides?

Critical parameters include:

- Catalyst system : Pd(OAc)₂ (2 mol%) with DavePhos (3 mol%) and KF (3 equiv) achieves 79% yield in cross-coupling reactions .

- Substrate compatibility : Steric hindrance (e.g., ortho-substituted aryl halides) reduces reactivity, while electron-withdrawing groups (e.g., nitriles) enhance it .

- Reaction time : Overnight stirring at room temperature ensures high conversion .

Q. How can conflicting data on cross-coupling yields with different catalysts be resolved?

Systematic evaluation is required:

- Catalyst screening : Compare Pd(OAc)₂/DavePhos with other ligands (e.g., SPhos) or Pd sources (e.g., PdCl₂).

- Additive effects : KF improves stability of trifluoroborate intermediates, but excess may inhibit reactivity .

- Substrate scope : Test sterically hindered (e.g., 2-bromobenzonitrile) vs. electron-deficient aryl halides to identify trends .

Q. What safety precautions are critical when handling this compound, especially concerning the azide group?

Q. How does the azidomethyl group influence the reactivity of this compound in cross-coupling reactions?

- Electronic effects : The electron-withdrawing azide may stabilize the trifluoroborate anion, enhancing oxidative addition to Pd(0) .

- Steric effects : Bulkier azidomethyl groups reduce coupling efficiency compared to smaller substituents (e.g., methyl) .

- Post-functionalization : Azide groups enable click chemistry (e.g., CuAAC) for bioconjugation .

Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?

- Low solubility : Trifluoroborates often precipitate in organic solvents. Use Soxhlet extraction with acetone/Et₂O to isolate pure products .

- Byproduct removal : Filter inorganic salts (e.g., KBr) under reduced pressure .

- Crystallization : Optimize solvent polarity (e.g., MeOH/H₂O) to enhance crystal formation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.